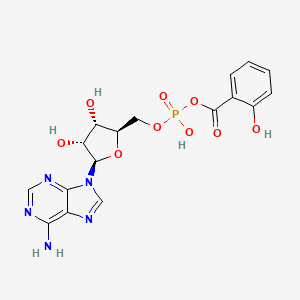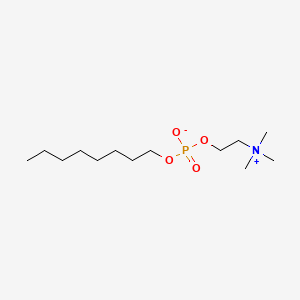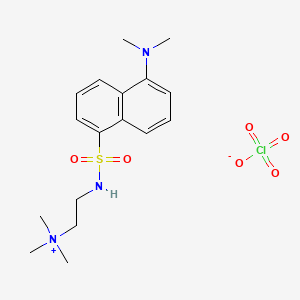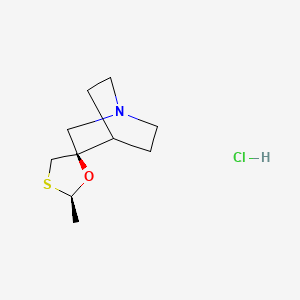
2-hydroxybenzoyl-AMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxybenzoyl-AMP is an acyclic mixed acid anhydride that results from the formal condensation of the phosphoryl group of AMP with the carboxyl group of 2-hydroxybenzoic acid. It is an acyclic mixed acid anhydride and a purine ribonucleoside 5'-monophosphate. It derives from a salicylic acid and an adenosine 5'-monophosphate. It is a conjugate acid of a 2-hydroxybenzoyl-AMP(1-).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Microorganisms
Research has shown that 2-hydroxybenzoyl-AMP plays a role in the metabolic pathways of certain microorganisms. In a denitrifying bacterium, the anaerobic metabolism of 2-hydroxybenzoic acid (salicylic acid) involves the formation of benzoyl-CoA from 2-hydroxybenzoate via benzoate or benzoyl-CoA. This process suggests the degradation of salicylic acid by new enzymes, 2-hydroxybenzoate-CoA ligase (AMP-forming) and 2-hydroxybenzoyl-CoA reductase (dehydroxylating), implicating 2-hydroxybenzoyl-AMP in this pathway (Bonting & Fuchs, 1996).
Potential in Water Decontamination
Studies on the degradation of organic contaminants using advanced oxidation processes (AOPs), specifically UV/persulfate (PS)/Fe2+, have indicated that 2-hydroxybenzoyl-AMP may be involved. The study demonstrated varying reactivity of organic compounds towards UV/PS/Fe2+ processes in the presence and absence of halides, providing insights for water decontamination applications (Luca et al., 2017).
Role in Enterobactin Biosynthesis
2-hydroxybenzoyl-AMP is involved in the biosynthesis of the siderophore enterobactin, a process occurring in Escherichia coli. The enzyme 2,3-dihydroxybenzoate-AMP ligase (2,3DHB-AMP ligase) activates 2,3-dihydroxybenzoic acid in the biosynthesis of enterobactin. This finding highlights the enzyme's role in the microbial iron acquisition process (Rusnak, Faraci & Walsh, 1989).
Implications in Cancer Therapeutics
Recent research has developed activatable nanozyme-mediated nanoreactors involving 2,2′-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) loaded ABTS@MIL-100/poly(vinylpyrrolidine) (AMP) for imaging-guided combined tumor therapy. These nanoreactors are activated by the tumor microenvironment and are significant for accurate and noninvasive cancer diagnostics and therapy (Liu et al., 2019).
Activation of Aromatic Acids in Denitrifying Bacteria
The activation of aromatic acids, including 2-aminobenzoate, in a denitrifying Pseudomonas strain, is another area where 2-hydroxybenzoyl-AMP is relevant. This process involves the activation of aromatic acids, like 2-aminobenzoate, by a benzoyl CoA synthetase activity (AMP forming), suggesting the role of 2-hydroxybenzoyl-AMP in this microbial metabolic pathway (Ziegler, Buder, Winter & Fuchs, 2004).
Eigenschaften
Produktname |
2-hydroxybenzoyl-AMP |
|---|---|
Molekularformel |
C17H18N5O9P |
Molekulargewicht |
467.3 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-hydroxybenzoate |
InChI |
InChI=1S/C17H18N5O9P/c18-14-11-15(20-6-19-14)22(7-21-11)16-13(25)12(24)10(30-16)5-29-32(27,28)31-17(26)8-3-1-2-4-9(8)23/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,27,28)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
AESBJQJIAHTCHE-XNIJJKJLSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)











